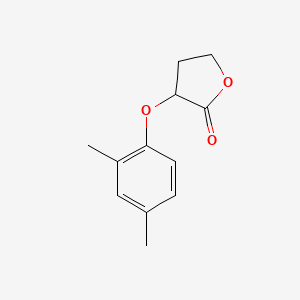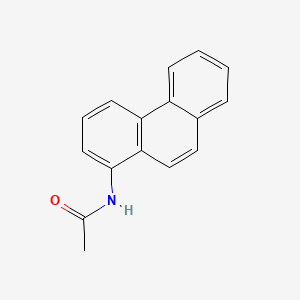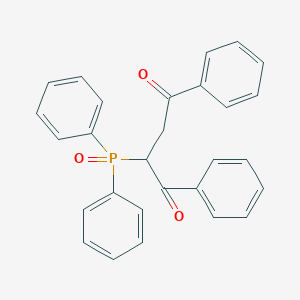
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromoethyl group and a nitro group attached to the isoindole ring
Vorbereitungsmethoden
The synthesis of 2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-nitro-1h-isoindole-1,3(2h)-dione with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their normal functions . These interactions can trigger various cellular pathways, including apoptosis and cell cycle arrest, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1h-isoindole-1,3(2h)-dione: Lacks the nitro group, resulting in different reactivity and biological properties.
5-Nitro-1h-isoindole-1,3(2h)-dione:
2-(2-Iodoethyl)-5-nitro-1h-isoindole-1,3(2h)-dione: The iodoethyl group can undergo similar reactions as the bromoethyl group but with different reactivity and selectivity.
These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its versatility in chemical and biological research.
Eigenschaften
CAS-Nummer |
6321-16-0 |
|---|---|
Molekularformel |
C10H7BrN2O4 |
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H7BrN2O4/c11-3-4-12-9(14)7-2-1-6(13(16)17)5-8(7)10(12)15/h1-2,5H,3-4H2 |
InChI-Schlüssel |
MYLMHXLPHPUQQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



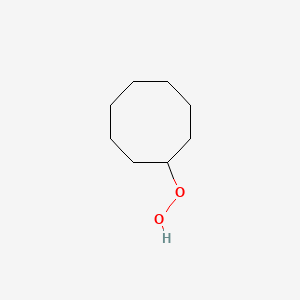
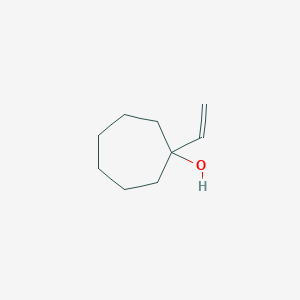

![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)


![4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane](/img/structure/B14731736.png)

![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

